molecular formula C12H12N2O3 B3119443 ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate CAS No. 25115-90-6

ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate

Cat. No.: B3119443
CAS No.: 25115-90-6
M. Wt: 232.23 g/mol
InChI Key: BKAQQUZLVZCBFR-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate is a pyrazole-derived heterocyclic compound characterized by a keto group at position 5, a phenyl substituent at position 1, and an ethyl ester at position 4 (Figure 1). This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. For instance, it is used as a precursor for synthesizing 1,2,4-triazolopyrazin-3-one derivatives via regioselective N4-alkylation with α-bromoketones . Its synthesis typically involves reacting ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate with dimethylformamide dimethylacetal (DMFDMA) in DMF, yielding the product in ~53–56% efficiency . Structural validation of such compounds often relies on X-ray crystallography tools like SHELX , coupled with modern structure-validation protocols .

Properties

IUPAC Name

ethyl 5-oxo-1-phenyl-4H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-12(16)10-8-13-14(11(10)15)9-6-4-3-5-7-9/h3-8,10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAQQUZLVZCBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C=NN(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-keto esters. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst . The reaction is usually carried out in ethanol as a solvent at reflux temperature for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-carbinol derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate has been investigated for various biological activities:

  • Anti-inflammatory Activity : Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory properties. Ethyl 5-oxo derivatives have shown potential in inhibiting inflammatory pathways, making them candidates for developing anti-inflammatory drugs .
  • Antimicrobial Properties : Studies have demonstrated that pyrazole derivatives possess antimicrobial activity against various pathogens. Ethyl 5-oxo compounds have been tested for efficacy against bacteria and fungi, showing promising results .

Synthetic Utility

This compound serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : this compound can be utilized to synthesize more complex pyrazole derivatives through various chemical reactions such as nucleophilic substitution and cyclization reactions .

Industrial Applications

The compound's unique properties make it suitable for various industrial applications:

  • Agricultural Chemicals : Compounds similar to ethyl 5-oxo have been explored for their potential use in developing herbicides and fungicides due to their biological activity against pests and diseases .

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of ethyl 5-oxo derivatives on animal models. The results indicated a significant reduction in inflammation markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

In another investigation reported in Pharmaceutical Biology, researchers tested several pyrazole derivatives, including ethyl 5-oxo compounds, against common bacterial strains. The findings revealed that these compounds exhibited notable antibacterial activity, leading to further exploration of their use in antibiotic formulations .

Table 1: Biological Activities of Ethyl 5-Oxo Compounds

Activity TypeObserved EffectReference
Anti-inflammatorySignificant reduction in inflammation markers
AntimicrobialEffective against bacteria and fungi

Table 2: Synthesis Routes for Ethyl 5-Oxo Derivatives

Synthesis MethodDescriptionReference
Nucleophilic SubstitutionReaction with halides to form esters
CyclizationFormation of cyclic structures from linear precursors

Mechanism of Action

The mechanism of action of ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anti-inflammatory effects by modulating inflammatory pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate, a comparative analysis with structurally related pyrazole derivatives is provided below:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Substituents Solubility Synthesis Highlights Key Applications
This compound 1-Phenyl, 4-ethyl ester, 5-keto Low water solubility (ester group) Reaction of precursor with DMFDMA in DMF Intermediate for triazolopyrazin-3-ones
Ethyl 5-amino-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxylate () 5-Amino, 1-dihydropyrimidinyl Moderate solubility (amino group) Multi-step synthesis involving pyrimidine coupling Potential pharmaceutical agent (unreported)
Methyl 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-...carboxylate, disodium salt () 1-Sulfophenyl, 4-sulfophenylhydrazono High water solubility (disodium salt) Sulfonation and diazotization reactions Food additive or dye (azo functionality)
Methyl 2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate () 3-Acetoxy, methyl ester Low water solubility (methyl ester) Discontinued due to production challenges Limited industrial use
Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate () 3-Methyl, 4-ethyl ester Similar to target compound Industrial-scale synthesis (99% purity) Bulk chemical applications

Key Observations:

Sulfonated derivatives () exhibit high water solubility due to ionic disodium salts, making them suitable for aqueous applications like food coloring . Methyl vs. ethyl esters ( vs. 8) influence lipophilicity; ethyl esters generally offer slower metabolic degradation compared to methyl esters.

Synthetic Accessibility :

  • The target compound’s synthesis via DMFDMA is efficient (~53–56% yield) but requires precise conditions .
  • Industrial-grade production of the 3-methyl analog () highlights scalability, achieving 99% purity .

Applications: The target compound’s role in synthesizing triazolopyrazin-3-ones () underscores its utility in medicinal chemistry. Discontinued analogs () suggest stability or economic challenges, contrasting with the industrially viable 3-methyl derivative ().

Characterization :

  • Structural validation using SHELX and modern crystallographic protocols ensures accuracy in comparing these compounds.

Biological Activity

Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate (CAS No. 89-33-8) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

  • Molecular Formula : C12H12N2O3
  • Molecular Weight : 232.23 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have shown significant inhibition against various pathogens.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundPathogen TestedMIC (µg/mL)MBC (µg/mL)
7bStaphylococcus aureus0.220.25
10Escherichia coli0.500.75
13Pseudomonas aeruginosa0.300.40

The compound 7b exhibited the highest activity with a minimum inhibitory concentration (MIC) as low as 0.22μg/mL0.22\,\mu g/mL, demonstrating its potential as an effective antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Compounds containing the pyrazole structure have shown promising results against several cancer cell lines.

Case Studies

  • Breast Cancer (MDA-MB-231) :
    • The compound demonstrated significant antiproliferative activity with an IC50 value of 12.50μM12.50\,\mu M .
  • Lung Cancer (A549) :
    • In vitro studies indicated that derivatives exhibited growth inhibition with IC50 values ranging from 26μM26\,\mu M to 42μM42\,\mu M, suggesting potential for further development as anticancer agents .

Table 2: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound AMDA-MB-23112.50
Compound BA54926
Compound CHepG242

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

Q & A

Q. What are the established synthetic routes for ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield and purity?

The compound is synthesized via cyclocondensation reactions. A common method involves reacting phenylhydrazine with β-ketoesters (e.g., ethyl acetoacetate) in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole ring . Optimizing stoichiometry (e.g., molar ratios of reactants) and solvent polarity (ethanol or methanol) improves cyclization efficiency. Post-synthetic purification via column chromatography or recrystallization is critical to achieve >95% purity. Reaction temperatures (70–100°C) and pH control (neutral to slightly acidic) minimize side products like azo-linked byproducts .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

Use a combination of spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Assign signals for the pyrazole ring (δ ~6.5–7.5 ppm for aromatic protons), ester carbonyl (δ ~165–170 ppm), and ketone (δ ~190 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) .
  • Mass spectrometry : Confirm molecular weight (e.g., m/z 260.26 for [M+H]+) and fragmentation patterns .

Table 1: Key Spectral Data

TechniqueKey Peaks/FeaturesReference
1H NMR δ 1.3 (t, ester CH3), δ 4.3 (q, ester CH2), δ 7.2–7.6 (aromatic H)
IR ν 1720 cm⁻¹ (C=O ester), ν 1680 cm⁻¹ (C=O ketone)

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the pyrazole ring in this compound under nucleophilic or electrophilic conditions?

The α,β-unsaturated ketone moiety in the pyrazole ring facilitates Michael additions or conjugate additions. For example:

  • Nucleophilic attack : Amines or thiols target the electron-deficient C4 position, forming adducts. Kinetic studies (UV-Vis monitoring) reveal rate dependence on solvent polarity and nucleophile strength .
  • Electrophilic substitution : The phenyl group at N1 directs electrophiles (e.g., nitration) to the para position of the phenyl ring. DFT calculations (e.g., Gaussian) model charge distribution to predict regioselectivity .

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

ICReDD’s integrated approach combines quantum chemical calculations (e.g., DFT for transition-state modeling) with machine learning to predict optimal conditions:

  • Reaction path search : Identify low-energy intermediates using software like GRRM.
  • Experimental validation : Use high-throughput screening to test computationally prioritized conditions (e.g., catalysts, solvents) .

Table 2: Computational Parameters for Reactivity Prediction

ParameterValue/SoftwareApplication
Basis Set B3LYP/6-311+G(d,p)Electron density mapping
Software Gaussian 16Transition-state analysis
Descriptor Fukui indicesElectrophilicity prediction

Q. How do structural modifications (e.g., substituent changes) affect biological activity, and what validation methods are recommended?

  • Modifications : Introducing electron-withdrawing groups (e.g., -NO2) at the phenyl ring enhances antimicrobial activity by increasing membrane permeability.
  • Validation :
  • Enzyme assays : Measure IC50 against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity).
  • Molecular docking : AutoDock Vina predicts binding affinities to active sites (e.g., COX-2) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points (e.g., 89-33-8 vs. 31055-19-3) for similar pyrazole derivatives: How should researchers address this?

Contradictions arise from polymorphic forms or impurities. Mitigation strategies:

  • DSC/TGA : Differentiate polymorphs via thermal analysis.
  • PXRD : Compare experimental patterns with reference data .
  • Reproducibility : Adopt standardized recrystallization protocols (e.g., solvent ratios) .

Methodological Best Practices

Q. What crystallization strategies improve single-crystal yield for X-ray studies of this compound?

  • Solvent selection : Use mixed solvents (e.g., ethyl acetate/hexane) to slow nucleation.
  • Temperature gradient : Gradual cooling from 50°C to 4°C enhances crystal growth.
  • SHELXL refinement : Apply TWINABS for correcting absorption effects in twinned crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate

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